2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a benzoxadiazole ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction, where an amine group reacts with an acyl chloride or anhydride.
Final Assembly: The final compound is assembled by linking the benzoxadiazole ring with the acetamide group through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide
- 2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide
Uniqueness
Compared to similar compounds, 2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide is unique due to its specific structural features and the presence of the 4-methylphenyl group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxy-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N4O3/c1-10-5-7-11(8-6-10)16-14(20)9-21-17-12-3-2-4-13-15(12)19-22-18-13/h5-8H,2-4,9H2,1H3,(H,16,20)/b17-12+ |
InChI Key |
XGQVJIRXTBAUCZ-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CO/N=C/2\CCCC3=NON=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CON=C2CCCC3=NON=C32 |
Origin of Product |
United States |
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